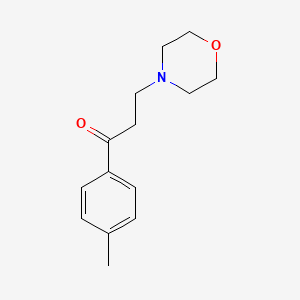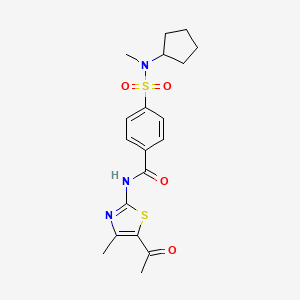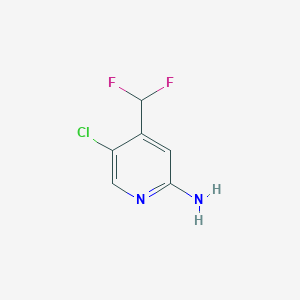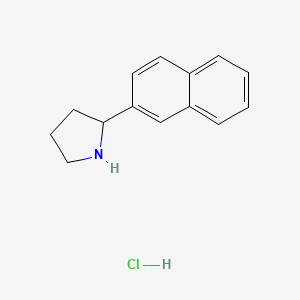
1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one, commonly known as 4-Methylpentedrone or 4-MPD, is a research chemical belonging to the cathinone class. It is a synthetic compound that has been gaining popularity in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Antioxidant Potential
1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one derivatives have shown promise as antioxidants. QSAR-analysis (Quantitative Structure-Activity Relationship) of these derivatives has highlighted their potential in designing new antioxidants. Key parameters influencing their antioxidant activity include molecular size, lipophilicity, polarization, and energy parameters. Compounds with higher hydrophilic and reductive properties showed increased antioxidant activities (Drapak et al., 2019).
Antitumor Activity
Research has explored the antitumor potential of derivatives of this compound. These derivatives have been synthesized and tested for their effectiveness against tumor cells, showcasing potential in cancer treatment (Isakhanyan et al., 2016).
Photophysical Characterization
The photophysical properties of certain morpholine derivatives, including this compound, have been studied. These investigations provide insights into their structural and electronic characteristics, which are crucial for applications in material science and photophysics (Chin et al., 2010).
Pharmacodynamics of Muscle Relaxants
Some morpholine derivatives, such as Tolperisone, a closely related compound, have been extensively studied for their pharmacodynamic effects in treating elevated skeletal muscle tone and related pains. These studies offer insights into the action mechanisms on sodium and calcium channels (Tekes, 2014).
Synthesis and Biological Activity
Various studies have focused on the efficient synthesis of morpholine derivatives, including this compound, and their biological activities. This research is pivotal for the development of new therapeutic agents with antimicrobial, antifungal, or anti-inflammatory properties (Aljohani et al., 2019).
Analgesic Effects
Research on derivatives like 1-[1-(4-methylphenyl)(cyclohexyl)] morpholine has examined their potential in pain management. These studies highlight the analgesic effects of such compounds, providing a foundation for developing new pain relief medications (Ahmadi et al., 2011).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies of morpholine derivatives enhance understanding of their chemical properties. Such research is essential for applications in various fields, including pharmaceuticals and materials science (Kotan & Yüksek, 2016).
Antibacterial Activity
Studies have explored the antibacterial activity of morpholine-containing derivatives. These findings are significant in the development of new antimicrobial drugs, especially in the face of increasing microbial resistance (Isakhanyan et al., 2014).
Antifungal Drug Development
Research on morpholine derivatives also includes studying their mutagenic effects and potential for developing antifungal medications. This is crucial for expanding treatment options in veterinary medicine (Bushuieva et al., 2022).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-12-2-4-13(5-3-12)14(16)6-7-15-8-10-17-11-9-15/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGCAYFMVBIPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2692049.png)


![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2692054.png)
![Tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate](/img/structure/B2692055.png)



![3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2692065.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2692070.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2692072.png)